[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate
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Overview
Description
The compound [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate typically involves multiple steps, including the formation of the core azulene structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its bioactive properties. It can be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azulene derivatives and furan-based molecules. These compounds share structural features with [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate , such as fused ring systems and multiple chiral centers.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25644-08-0 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-15-11(4)19(24)25-13(15)7-10(3)16-12(21)8-14(22)20(16,17)5/h6,10,12-13,15-17,21H,4,7-8H2,1-3,5H3/b9-6+/t10-,12+,13-,15?,16-,17+,20-/m1/s1 |
InChI Key |
OUCLBKPZGHAPKI-YHZZRETCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C[C@@H]3O)C)C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)CC3O)C)C)OC(=O)C2=C |
Origin of Product |
United States |
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